1,5-Dimethyl-1H-imidazole-4-carbaldehyde
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Overview
Description
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the aldehyde group at the 4-position and methyl groups at the 1 and 5 positions makes it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals , and its specific targets are still under investigation.
Mode of Action
It’s known that imidazole derivatives can undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines .
Biochemical Analysis
Biochemical Properties
1,5-Dimethyl-1H-imidazole-4-carbaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines . This reaction suggests that this compound can act as an intermediate in the synthesis of various biologically active compounds. Additionally, it may interact with enzymes involved in the metabolism of imidazole derivatives, although specific enzymes and proteins have not been extensively documented.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is generally stable when stored at 0-8°C . Its long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied. It is important to consider the potential degradation products and their effects on cellular processes when conducting long-term experiments with this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the bromination of substituted acetophenones with N-bromosuccinimide in acetonitrile, followed by further reactions to introduce the imidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,5-Dimethyl-1H-imidazole-4-carboxylic acid.
Reduction: 1,5-Dimethyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1,5-Dimethyl-1H-imidazole-4-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
1,5-Dimethyl-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives:
1H-Imidazole-4-carbaldehyde: Lacks the methyl groups at positions 1 and 5, making it less sterically hindered and potentially more reactive in certain reactions.
4,5-Dimethyl-1H-imidazole-2-carbaldehyde: Has the aldehyde group at the 2-position, which can lead to different reactivity and applications.
5-Methyl-1H-imidazole-4-carbaldehyde: Contains a single methyl group at position 5, affecting its electronic properties and reactivity.
The unique substitution pattern of this compound, with methyl groups at positions 1 and 5 and an aldehyde group at position 4, provides distinct steric and electronic characteristics that influence its reactivity and applications.
Properties
IUPAC Name |
1,5-dimethylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(3-9)7-4-8(5)2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDAGVUDVRGWKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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